O-ethyl-N,N'-diisopropylisourea chemical structure and molecular weight
O-ethyl-N,N'-diisopropylisourea chemical structure and molecular weight
An In-depth Technical Guide to O-ethyl-N,N'-diisopropylisourea
Abstract
O-ethyl-N,N'-diisopropylisourea is a specialized organic reagent with significant utility in synthetic chemistry, particularly within pharmaceutical and peptide research. As a member of the isourea family, it serves as an efficient coupling agent and a precursor for the introduction of specific functional groups. This guide provides a comprehensive overview of its core chemical and physical properties, elucidates its structural characteristics, and details its primary applications. A representative experimental workflow is provided to illustrate its practical use in esterification reactions, a cornerstone of its synthetic utility. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile reagent.
Molecular and Structural Characteristics
The utility of O-ethyl-N,N'-diisopropylisourea in chemical synthesis is fundamentally derived from its unique molecular structure and resulting physicochemical properties.
Chemical Structure and Isomerism
O-ethyl-N,N'-diisopropylisourea, also known by its synonym Ethyl N,N'-Diisopropylcarbamimidate, possesses a central carbamimidate core.[1][2] The structure features an ethyl group bound to the oxygen atom (hence "O-ethyl") and two isopropyl groups, one attached to each of the two nitrogen atoms (N,N'-diisopropyl). This arrangement distinguishes it from other urea isomers and is critical to its reactivity profile.
The presence of the C=N double bond and the adjacent single bonds dictates the molecule's geometry and electronic distribution, making the central carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis of its function as a coupling agent.
Caption: 2D Chemical Structure of O-ethyl-N,N'-diisopropylisourea.
Molecular Formula and Weight
The fundamental quantitative descriptors of the molecule are summarized below. These values are essential for stoichiometric calculations in reaction planning.
| Descriptor | Value | Source |
| Molecular Formula | C₉H₂₀N₂O | [1][3][4] |
| Molecular Weight | 172.27 g/mol | [1][3][4] |
| CAS Number | 60683-30-9 | [1][3][4] |
Physicochemical Properties
O-ethyl-N,N'-diisopropylisourea is a liquid under standard conditions, with specific properties that dictate its handling, storage, and use in various solvent systems.[4]
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2][3][4] |
| Boiling Point | 65°C at 10 mmHg | [2][3][4] |
| Density | 0.865 g/mL at 20°C | [3] |
| Refractive Index | 1.43 | [1][2][4] |
| Flash Point | 121°C | [1][4] |
| Purity | >98.0% (GC) | [3][4] |
Role in Organic Synthesis
The primary value of O-ethyl-N,N'-diisopropylisourea lies in its application as a versatile reagent in organic synthesis. It is particularly noted for its role in forming stable bonds, making it valuable in the preparation of pharmaceutical intermediates and the modification of peptides.[3]
Primary Application: Esterification of Carboxylic Acids
A key application of this reagent is in the ethyl esterification of carboxylic acids.[4] The isourea functional group acts as an excellent activating agent. The reaction proceeds by the protonation of one of the isourea nitrogen atoms by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate onto the central carbon of the isourea. The subsequent collapse of this intermediate releases the desired ethyl ester and the N,N'-diisopropylurea byproduct, which is generally stable and easily separated. This method is valued for its mild conditions and high efficiency.
Caption: Simplified workflow for esterification using the isourea reagent.
Utility in Pharmaceutical and Peptide Chemistry
In the context of drug development and peptide synthesis, O-ethyl-N,N'-diisopropylisourea is employed for the introduction of the isourea functional group or for facilitating coupling reactions.[3] Its ability to form stable bonds under controlled conditions allows for the modification of complex molecules with potential biological activity.[3] This includes the synthesis of intermediates for agrochemicals and active pharmaceutical ingredients (APIs).[3]
Experimental Protocol: Representative Ethyl Esterification
The following is a generalized, self-validating protocol for the ethyl esterification of a generic carboxylic acid using O-ethyl-N,N'-diisopropylisourea. This protocol is based on its established application as an esterification agent.[4]
Objective: To synthesize the ethyl ester of a carboxylic acid.
Materials:
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Carboxylic Acid (Substrate)
-
O-ethyl-N,N'-diisopropylisourea (Reagent, typically 1.5-3.0 equivalents)
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Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
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Celite or silica gel for filtration/purification
-
Rotary evaporator
Methodology:
-
Preparation: A round-bottom flask is charged with the carboxylic acid (1.0 eq.). The flask is then flushed with an inert gas (e.g., Nitrogen) to ensure anhydrous conditions, as the reagent is moisture-sensitive.[4]
-
Dissolution: Anhydrous solvent (e.g., DCM) is added to dissolve the carboxylic acid under stirring.
-
Reagent Addition: O-ethyl-N,N'-diisopropylisourea (1.5-3.0 eq.) is added dropwise to the solution at room temperature or under cooling (e.g., 0 °C), depending on the reactivity of the substrate.
-
Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, a non-polar solvent like hexane may be added to precipitate the N,N'-diisopropylurea byproduct.
-
Purification: The mixture is filtered through a pad of celite to remove the precipitated urea. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude residue is purified by column chromatography on silica gel to yield the pure ethyl ester.
Safety, Handling, and Storage
Proper handling and storage are critical to maintaining the reagent's purity and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerated environment (2-8°C or 0-10°C).[3][4] It is recommended to store it under an inert gas atmosphere.[4]
-
Handling: O-ethyl-N,N'-diisopropylisourea is sensitive to moisture and heat.[4] Therefore, it should be handled in a dry, well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
MySkinRecipes. O-Ethyl-N,N'-diisopropylisourea. [Link]
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PureSynth. O-Ethyl-NN-Diisopropylisourea 98.0%(GC). [Link]
